4-[[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]methyl]-N-methylbenzamide
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Overview
Description
4-[[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]methyl]-N-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydroindole moiety linked to a piperidine ring, which is further connected to a benzamide group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]methyl]-N-methylbenzamide typically involves multiple steps, starting with the preparation of the dihydroindole intermediate. This intermediate is then reacted with piperidine under specific conditions to form the piperidinylmethyl derivative. The final step involves the acylation of the piperidinylmethyl derivative with N-methylbenzoyl chloride to yield the target compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The dihydroindole moiety can be oxidized to form indole derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
Oxidation: Indole derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]methyl]-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]methyl]-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved can include modulation of neurotransmitter release or inhibition of specific enzymes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-[[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]methyl]-N-ethylbenzamide: Similar structure with an ethyl group instead of a methyl group.
4-[[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]methyl]-N-propylbenzamide: Similar structure with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of 4-[[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]methyl]-N-methylbenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]methyl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-24-22(27)19-8-6-17(7-9-19)16-25-13-10-20(11-14-25)23(28)26-15-12-18-4-2-3-5-21(18)26/h2-9,20H,10-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQIBBZPXJIOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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